![molecular formula C10H6BrF3N2 B1376851 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole CAS No. 1353855-69-2](/img/structure/B1376851.png)

4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

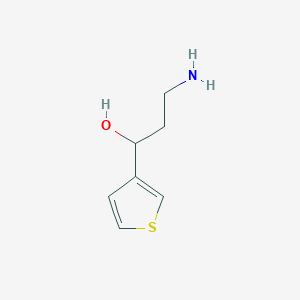

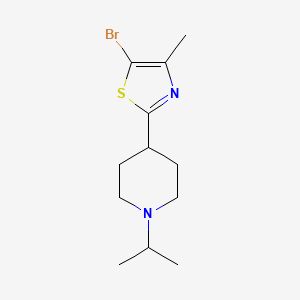

“4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole” is a chemical compound with the molecular formula C10H6BrF3N2 . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole compounds like “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring bound to a phenyl group . The InChI code for this compound is 1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H .

Chemical Reactions Analysis

Pyrazoles, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo reactions such as alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .

Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow liquid or semi-solid or solid at room temperature . It has a molecular weight of 291.07 .

Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed Synthesis

A study by Lu et al. (2019) highlights the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles, which likely includes compounds similar to 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole. This synthesis process is notable for its moderate to excellent yields and excellent regioselectivity under mild conditions (Lu et al., 2019).

Structure and Tautomerism Analysis

Trofimenko et al. (2007) conducted a study on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, including this compound. This research used multinuclear magnetic resonance spectroscopy and X-ray crystallography to study the compound's behavior in solid and solution states (Trofimenko et al., 2007).

Regioflexible Conversion and Functionalization

Schlosser et al. (2002) explored the regioflexible conversion of simple heterocyclic materials like this compound into various isomers and congeners. This study is significant for its insights into how different reagents can selectively target different positions on the pyrazole ring (Schlosser et al., 2002).

Antibacterial Activity

Leelakumar et al. (2022) investigated the antibacterial activity of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole analogues, which may be structurally related to this compound. These compounds were synthesized and evaluated against various bacterial strains, highlighting their potential as antibacterial agents (Leelakumar et al., 2022).

Hydrogen and Halogen Bonding in NH-Pyrazoles

García et al. (2010) discussed the interplay of hydrogen and halogen bonds in the structure of NH-pyrazoles, which includes compounds like this compound. The study provided insights into the compound's tautomerism and bonding behavior in different states (García et al., 2010).

Synthesis of Brominated Trihalomethylenones

Martins et al. (2013) explored the synthesis of brominated trihalomethylenones, which are precursors to pyrazoles like this compound. This study is significant for understanding the synthesis pathways and potential applications of such compounds (Martins et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a similar structure have been found to interact with peripheral sensory trigeminal nerves, which are pain-sensitive and produce a neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .

Mode of Action

Pyrazole derivatives, in general, are known to undergo a radical addition followed by intramolecular cyclization, affording the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Biochemical Pathways

It’s worth noting that pyrazole derivatives are known to react with titanium tetrachloride to afford binary adducts .

Action Environment

It’s worth noting that the compound is typically stored in a sealed container at room temperature .

Eigenschaften

IUPAC Name |

4-bromo-1-[3-(trifluoromethyl)phenyl]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZLUCUQGRIQDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)

![1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1376772.png)

![1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1376780.png)

![4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B1376790.png)